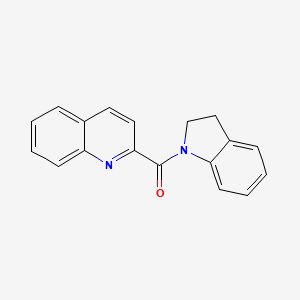
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been shown to exhibit biological activity, including anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways and enzymes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone exhibits anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone in lab experiments is its potential biological activity. This compound may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone. One direction is to further investigate the mechanism of action of this compound and its potential as a drug target for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of this compound as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone can be achieved through a multi-step process. One method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-3-(quinolin-2-yl)indole-1-carboxylate. This intermediate can then be reduced to form 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-12-11-14-6-2-4-8-17(14)20)16-10-9-13-5-1-3-7-15(13)19-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIRGUOTPCVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
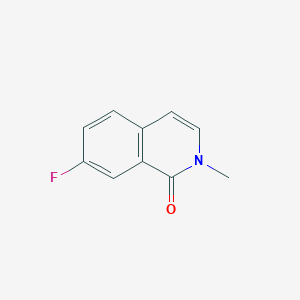
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
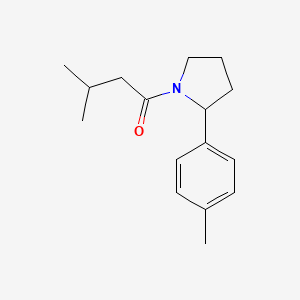
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
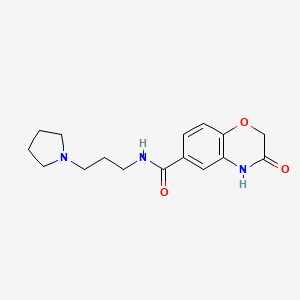
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
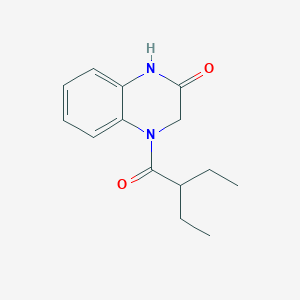
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
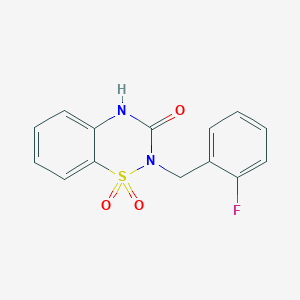
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)